1-(4-Propoxyphenyl)sulfonylimidazole
Description
1-(4-Propoxyphenyl)sulfonylimidazole is a synthetic sulfonylimidazole derivative characterized by a propoxyphenyl group attached to the sulfonyl moiety of an imidazole core. This structure combines the electron-withdrawing sulfonyl group with the alkoxy-substituted aromatic ring, influencing its physicochemical properties and biological interactions. aureus) .
Properties
CAS No. |
898644-54-7 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32g/mol |
IUPAC Name |
1-(4-propoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C12H14N2O3S/c1-2-9-17-11-3-5-12(6-4-11)18(15,16)14-8-7-13-10-14/h3-8,10H,2,9H2,1H3 |
InChI Key |
LYQJXJJPQBWPQS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonylimidazole Derivatives with Varied Aryl Substituents
The sulfonyl group’s aryl substituent significantly impacts molecular properties. For example:
Key Findings :
- The propoxyphenyl group’s ether oxygen may improve aqueous solubility compared to the trimethylphenyl analog, which relies on hydrophobic interactions.
Compounds with 4-Propoxyphenyl Moieties but Different Cores
The 4-propoxy substitution is shared across diverse scaffolds, influencing target specificity:
Quinoline Derivatives (e.g., 2-(4-Propoxyphenyl)quinoline)
- Activity: Demonstrated >65% inhibition of S. aureus NorA efflux pump at 50 µM, surpassing many natural flavones .
- Structural Insight: The quinoline core’s planar structure may enhance DNA intercalation or efflux pump binding, whereas the imidazole core in 1-(4-propoxy phenyl)sulfonylimidazole offers a smaller, more flexible scaffold.
Benzamide Derivatives (e.g., Compound 7 in )
- Structure: N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide .
Imidazole Derivatives with Alkoxyaryl Substituents
describes 1-(2-(4-Methoxyphenyl)-2-(3-(4-Methoxyphenyl)propoxy)ethyl)-1H-imidazole hydrochloride, highlighting:
- Substituent Effects : Dual methoxy groups may reduce steric hindrance compared to propoxy, altering receptor binding kinetics.
- Physicochemical Properties: The hydrochloride salt improves water solubility, a formulation advantage over non-ionic sulfonylimidazoles .
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